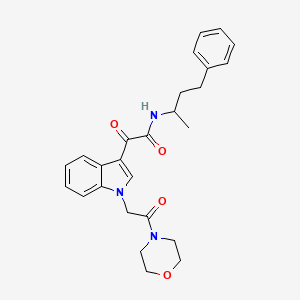![molecular formula C15H16ClNOS B2946090 2-chloro-1-{2,5-dimethyl-1-[3-(methylsulfanyl)phenyl]-1H-pyrrol-3-yl}ethan-1-one CAS No. 747411-58-1](/img/structure/B2946090.png)
2-chloro-1-{2,5-dimethyl-1-[3-(methylsulfanyl)phenyl]-1H-pyrrol-3-yl}ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-1-{2,5-dimethyl-1-[3-(methylsulfanyl)phenyl]-1H-pyrrol-3-yl}ethan-1-one is an organic compound that belongs to a class of heterocyclic aromatic compounds. These structures often exhibit a broad spectrum of biological activities and applications in various scientific fields.
Wirkmechanismus
Indole Derivatives
The compound is an indole derivative, a class of compounds known for their wide range of biological activities. Indole derivatives have been found to exhibit antimicrobial, anticancer, antioxidant, antidepressant, anticonvulsant, and antihypertensive activities . They also play a significant role in cell biology .
Thiadiazoles
The compound also contains a thiadiazole ring. Thiadiazoles are known for their diverse pharmacological properties, including antimicrobial, anticancer, antioxidant, antidepressant, anticonvulsant, and antihypertensive activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-1-{2,5-dimethyl-1-[3-(methylsulfanyl)phenyl]-1H-pyrrol-3-yl}ethan-1-one typically involves several steps:
Starting from a pyrrole derivative, 2,5-dimethylpyrrole undergoes a formylation reaction to introduce an aldehyde group.
The intermediate is then subjected to a Friedel-Crafts acylation using 3-(methylsulfanyl)benzoyl chloride in the presence of an aluminum chloride catalyst.
Finally, chlorination of the ketone group yields the desired product.
Reaction Conditions:
Formylation: Mild conditions with a Lewis acid catalyst.
Friedel-Crafts Acylation: Anhydrous conditions and the use of strong electrophiles.
Chlorination: Reagents such as thionyl chloride or phosphorus trichloride.
Industrial Production Methods
Industrial production methods often scale these reactions using continuous flow techniques and optimized reaction conditions to improve yield and purity. Large-scale production may employ automated systems to minimize human error and improve efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation at the methylsulfanyl group to form sulfoxide or sulfone derivatives.
Reduction: The ketone functional group can be reduced to an alcohol using common reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group allows for nucleophilic substitution reactions, where it can be replaced by a variety of nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Sodium alkoxides, thiolates, and amines.
Major Products Formed
Oxidation: Sulfoxide and sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted ethan-1-one derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Chloro-1-{2,5-dimethyl-1-[3-(methylsulfanyl)phenyl]-1H-pyrrol-3-yl}ethan-1-one has several applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential activity as a bioactive compound.
Medicine: Investigated for its potential pharmacological effects and therapeutic uses.
Industry: Utilized in the development of new materials and chemical intermediates.
Vergleich Mit ähnlichen Verbindungen
Unique Features
Chlorinated Ethanone: Provides distinct reactivity and potential biological activity.
Methylsulfanyl Group: Contributes to specific interactions with biological targets.
Similar Compounds
2-Chloro-1-{2,5-dimethyl-1-[3-(methylthio)phenyl]-1H-pyrrol-3-yl}ethan-1-one: Similar structure but with a sulfur analog.
2-Chloro-1-{2,5-dimethyl-1-[3-(methylsulfinyl)phenyl]-1H-pyrrol-3-yl}ethan-1-one: Oxidized sulfoxide variant.
2-Chloro-1-{2,5-dimethyl-1-[3-(methylsulfonyl)phenyl]-1H-pyrrol-3-yl}ethan-1-one: Oxidized sulfone variant.
This compound's distinct functional groups make it an attractive candidate for a variety of scientific investigations
Eigenschaften
IUPAC Name |
2-chloro-1-[2,5-dimethyl-1-(3-methylsulfanylphenyl)pyrrol-3-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNOS/c1-10-7-14(15(18)9-16)11(2)17(10)12-5-4-6-13(8-12)19-3/h4-8H,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBSCADDANSFWMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC(=CC=C2)SC)C)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[4-[6-(3-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B2946008.png)

![6,7-dimethoxy-1-[(3-methylphenyl)methyl]-3-[4-(propan-2-yl)benzenesulfonyl]-1,4-dihydroquinolin-4-one](/img/structure/B2946012.png)
![3-[2-(4-methylphenyl)-5-oxo-5,6-dihydro-4H-1,3,4-oxadiazin-4-yl]propanenitrile](/img/structure/B2946013.png)

![5-[(tert-Butoxy)carbonyl]-2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylic acid](/img/structure/B2946016.png)
![2,2-dimethyl-N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]propanamide](/img/structure/B2946020.png)
![2-propynyl N-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbamate](/img/structure/B2946021.png)

![3-[(2,6-dichlorophenyl)methyl]-1,7,8-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2946025.png)
![(1S,3S,5S)-tert-Butyl 3-(aminomethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/new.no-structure.jpg)


